molecular formula C13H19N5O2 B2613584 4-{[3-(dimethylamino)propyl]amino}-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid CAS No. 685109-23-3

4-{[3-(dimethylamino)propyl]amino}-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid

Cat. No.: B2613584
CAS No.: 685109-23-3
M. Wt: 277.328
InChI Key: PAJXBDLMRVJNKZ-UHFFFAOYSA-N
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Description

4-{[3-(dimethylamino)propyl]amino}-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid is a heterocyclic compound that belongs to the pyrazolopyridine family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[3-(dimethylamino)propyl]amino}-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 5-bromo-1H-pyrazolo[3,4-b]pyridine.

    Iodination: The 5-bromo-1H-pyrazolo[3,4-b]pyridine is iodized using N-iodosuccinimide (NIS) to obtain an intermediate.

    Protection: The NH group of the intermediate is protected using para-methoxybenzyl chloride (PMB-Cl) to produce a key intermediate.

    Amination: The protected intermediate undergoes amination with 3-(dimethylamino)propylamine to introduce the dimethylamino group.

    Deprotection: The final step involves deprotection to yield the desired compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-{[3-(dimethylamino)propyl]amino}-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with various nucleophiles attached to the amino group.

Scientific Research Applications

4-{[3-(dimethylamino)propyl]amino}-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-{[3-(dimethylamino)propyl]amino}-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid involves its interaction with molecular targets such as CDKs. The compound binds to the active site of the enzyme, inhibiting its activity and thereby preventing the phosphorylation of target proteins. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{[3-(dimethylamino)propyl]amino}-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These properties enhance its binding affinity and selectivity towards certain biological targets, making it a valuable compound in drug discovery and development.

Properties

IUPAC Name

4-[3-(dimethylamino)propylamino]-1-methylpyrazolo[3,4-b]pyridine-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N5O2/c1-17(2)6-4-5-14-11-9-8-16-18(3)12(9)15-7-10(11)13(19)20/h7-8H,4-6H2,1-3H3,(H,14,15)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAJXBDLMRVJNKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=NC=C(C(=C2C=N1)NCCCN(C)C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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